molecular formula C14H12O4 B191087 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone CAS No. 17720-60-4

1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone

Cat. No. B191087
CAS RN: 17720-60-4
M. Wt: 244.24 g/mol
InChI Key: KLFCJXAPIFIIFR-UHFFFAOYSA-N
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Description

“1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone” is a chemical compound with the empirical formula C14H12O4 . It is also known by other names such as β-Resacetophenone, Resacetophenone, Resoacetophenone, 2,4-Dihydroxyacetophenone, 2’,4’-Dihydroxyacetophenone, 4-Acetylresorcinol, Resorcinol, 4-acetyl-, beta-Resacetophenone, 1-Acetylbenzene-2,4-diol, and 4-Acetyl-1,3-benzenediol .


Molecular Structure Analysis

The molecular weight of “1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone” is 244.24 . The IUPAC Standard InChI is InChI=1S/C14H12O4/c15-10-3-1-9(2-4-10)7-13(17)12-6-5-11(16)8-14(12)18/h1-6,8,15-16,18H,7H2 .


Physical And Chemical Properties Analysis

“1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone” is a solid . More detailed physical and chemical properties could not be found from the web search results.

Scientific Research Applications

Synthesis Applications

  • Synthesis of Derivatives

    This compound has been utilized in the synthesis of various derivatives. For example, using it with prenyl bromide, a compound was synthesized under optimized conditions, achieving a 73% yield (Zhou Jin-xia, 2010). Another study demonstrated its use in condensing reactions to produce isoflavones and other heterocyclic compounds (V. Moskvina, S. Shilin, & Volodymir P. Khilya, 2015).

  • Synthesis of Bioactive Compounds

    It has been used in the synthesis of compounds with potential antimicrobial activities. A specific study synthesized a compound showing excellent antimicrobial activities due to the presence of chlorine as a substituent (V.M. Sherekar -, N.S. Padole -, & K.P. Kakade -, 2022).

Optical and Physical Properties

  • Polymorphism and Conformational Isomerism Studies

    Investigations into the polymorphism and conformational isomerism of 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone revealed different molecular structures and packing schemes, indicating its potential for diverse applications in material science (P. Jones & I. Mangalagiu, 2009).

  • Optical Property Studies

    The compound's optical properties have been studied in various solvents, providing insights into its potential uses in fluorescence and solvatochromic applications (Salman A. Khan, A. Asiri, & F. Aqlan, 2016).

Chemical Transformation and Degradation Studies

  • Chemical Transformation

    This compound has been utilized in studying chemical transformations, such as in the synthesis of phenylephrine, a common cold medication, via biocatalytic processes (林瑋德, 2010).

  • Degradation Mechanisms

    It has been used in studies examining the degradation mechanisms of lignin substructure model compounds, contributing to our understanding of the biodegradation of organic materials (S. Kawai, T. Umezawa, & T. Higuchi, 1988).

Safety And Hazards

The safety information available indicates that “1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone” may cause skin sensitization (Hazard Statements H317) and precautions should be taken to avoid skin contact (Precautionary Statements P280) . It is classified as a combustible solid (Storage Class Code 11) and has a WGK of 3 .

properties

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c15-10-3-1-9(2-4-10)7-13(17)12-6-5-11(16)8-14(12)18/h1-6,8,15-16,18H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFCJXAPIFIIFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348696
Record name 1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone

CAS RN

17720-60-4
Record name 1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Resorcinol (1,3-dihydroxybenzene) (62.000 g, 563.1 mmol, 1.0 equiv.) and 4-Hydroxyphenylacetic acid (94.237 g, 619.4 mmol, 1.1 equiv.) were added to a 3 neck 2 L round bottomed flask fitted with a paddle, a pressure equalizing addition funnel and a thermometer and a heating mantle. Toluene (350 mL) was added to the flask to give a suspension. The reaction purged with nitrogen and the addition funnel filled with Boron trifluoride etherate (198.201 ml, 1578.0 mmol, 2.8 equiv.) via canula. The reaction was stirred at 150 rpm and boron trifluoride etherate was added in portions of 3-4 mL and the reaction heated. During addition the internal temperature rose to 100° C. The reaction went through various changes in color from yellow to dark red. After complete addition of boron trifluoride etherate the addition funnel was removed and replaced with a condenser. The reaction was stirred for 1.5 h at an internal temperature of 108° C. A sample was taken and HPLC analysis indicated the reaction was complete. The reaction was cooled and stirring stopped to give a biphasic solution. A 12% aqueous solution of sodium acetate (41 g, 336 mL) was slowly added to the reaction with stirring. The reaction was stirred for 16 hours. A precipitate formed overnight and was collected in a sintered glass funnel. The solid was dried on a vacuum oven for 16 h to give the product as a white powder (119.67 g, 87.0%).
Quantity
62 g
Type
reactant
Reaction Step One
Quantity
94.237 g
Type
reactant
Reaction Step One
Quantity
198.201 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
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reactant
Reaction Step Five
Quantity
336 mL
Type
reactant
Reaction Step Five
Quantity
350 mL
Type
solvent
Reaction Step Six
Yield
87%

Synthesis routes and methods II

Procedure details

0.88 ml of trifluoroacetic acid anhydride and 1.37 ml of pyridine are simultaneously added in drops to 1.15 g of 4,7-dihydroxy-3-(4-hydroxyphenyl)-2-[4-(2-piperidin-1-ylethoxy) -phenyl]-4-(trifluoromethyl)-2,3-dihydro-4H-1-benzopyran in 20 ml of THF. It is stirred for 4 hours at room temperature before 70 ml of ethyl acetate and 20 ml of 10% sodium carbonate solution are added. It is stirred for 20 more minutes at room temperature. The phases are separated, and the aqueous phase is shaken out three times with 40 ml of ethyl acetate. The combined organic phases are washed twice with 20 ml of water, dried on magnesium sulfate and concentrated by evaporation. The product is prepurified on silica gel with dichloromethane/methanol and then purified with HPLC (nucleosil 50-7, dichloromethane/methanol 85:15, 40 ml/min). 590 mg is obtained.
Quantity
0.88 mL
Type
reactant
Reaction Step One
Quantity
1.37 mL
Type
reactant
Reaction Step One
Name
4,7-dihydroxy-3-(4-hydroxyphenyl)-2-[4-(2-piperidin-1-ylethoxy) -phenyl]-4-(trifluoromethyl)-2,3-dihydro-4H-1-benzopyran
Quantity
1.15 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
S Chandrasekharan, B Bhaskar, R Muthiah… - Steroids, 2013 - Elsevier
Deoxybenzoins (1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone) are possible precursors or metabolites of isoflavanones which may have xenoestrogenic potential on estrogen …
Number of citations: 7 www.sciencedirect.com
H Goto, Y Terao, S Akai - Chemical and Pharmaceutical Bulletin, 2009 - jstage.jst.go.jp
Forty-eight kinds of isoflavones (8), thirty-one isoflavanes (9), and forty-seven biphenyl-ketones (10, 10) were synthesized from eleven kinds of substituted phenols (11) and six …
Number of citations: 85 www.jstage.jst.go.jp
HW Cho, HJ Gim, H Li, L Subedi, SY Kim… - Chemical and …, 2021 - jstage.jst.go.jp
A set of isoflavononid and flavonoid analogs was prepared and evaluated for estrogen receptor α (ERα) and ERβ transactivation and anti-neuroinflammatory activities. Structure–activity …
Number of citations: 8 www.jstage.jst.go.jp
CM Low, S Akthar, DF Patel, S Löser, CT Wong… - Scientific Reports, 2017 - nature.com
The pro-inflammatory mediator leukotriene B 4 (LTB 4 ) is implicated in the pathologies of an array of diseases and thus represents an attractive therapeutic target. The enzyme …
Number of citations: 31 www.nature.com
J Treml, V Leláková, K Šmejkal, T Paulíčková… - Biomolecules, 2019 - mdpi.com
The stilbenoids, a group of naturally occurring phenolic compounds, are found in a variety of plants, including some berries that are used as food or for medicinal purposes. They are …
Number of citations: 17 www.mdpi.com
ME Politi, K Bethanis, T Thireou, E Christoforides - Biophysica, 2021 - mdpi.com
Numerous natural products and designed molecules have been evaluated as tyrosinase inhibitors that impede enzymes’ oxidation activity. In the present study, new potent natural …
Number of citations: 0 www.mdpi.com
GY Yeap, WS Yam, MM Ito, Y Takahashi… - Liquid …, 2007 - Taylor & Francis
A new homologous series of 7‐acyloxy‐3‐(4‐acyloxyphenyl)‐4H‐1‐benzopyran‐4‐ones was synthesized and characterized by elemental analysis and spectroscopic techniques along …
Number of citations: 36 www.tandfonline.com
MF Oldfield, L Chen, NP Botting - Tetrahedron, 2004 - Elsevier
The biological effects of the soy isoflavones have attracted considerable interest in recent years leading to numerous studies on dietary intake and epidemiology. Such studies require …
Number of citations: 37 www.sciencedirect.com
V Leláková, K Šmejkal, K Jakubczyk, O Veselý… - Food chemistry, 2019 - Elsevier
Stilbenoids represent a large group of bioactive compounds, which occur in food and medicinal plants. Twenty-five stilbenoids were screened in vitro for their ability to inhibit COX-1, …
Number of citations: 35 www.sciencedirect.com
GY Yeap, WS Yam, L Dobrzyscky, E Gorecka… - Journal of Molecular …, 2009 - Elsevier
Eight new compounds, 7-alkyloxy-3-(4-alkyloxyphenyl)-4H-1-benzopyran-4-one incorporating isoflavone core and identical terminal side chains, OR (where R=C n H 2 n +1 with n …
Number of citations: 9 www.sciencedirect.com

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